molecular formula C10H23BCl3N B3261761 Trichloro(N,N-dimethyloctylamine)boron CAS No. 34762-90-8

Trichloro(N,N-dimethyloctylamine)boron

Cat. No. B3261761
CAS RN: 34762-90-8
M. Wt: 274.5 g/mol
InChI Key: FXWXWPYCGVUYAA-UHFFFAOYSA-N
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Description

Trichloro(N,N-dimethyloctylamine)boron is a highly efficient and versatile reagent that is widely used in the field of organic synthesis . It is a complex of boron trichloride and octyldimethylamine, with the chemical formula C10H23BCl3N . The CAS number for this compound is 34762-90-8 .


Molecular Structure Analysis

The molecular formula of Trichloro(N,N-dimethyloctylamine)boron is C10H23BCl3N . The molecular weight is 274.46632 .


Physical And Chemical Properties Analysis

Trichloro(N,N-dimethyloctylamine)boron has a density of 1.148 at 20℃ . Its water solubility is 940μg/L at 20℃ . The vapor pressure is 0.021Pa at 25℃ . The boiling point is 191.6°C at 760mmHg and the flashing point is 65°C .

Scientific Research Applications

  • Synthesis of B-trichloro N-trialkylborazines : A study demonstrated the synthesis of B-trichloro N-trialkylborazines, including those with N,N-dimethylbenzylamine and N,N-dimethyloctylamine, through a reaction with tertiary amine boron trichloride adducts. This process yields borazines with good to moderate yield, showcasing the compound's utility in synthesizing boron-nitrogen heterocycles (Atchekzai et al., 1992).

  • Catalysis in Organic Reactions : Tris(pentafluorophenyl)boron, a related boron compound, is noted for its efficiency as a Lewis acid catalyst in various organic reactions like aldol-type and Michael reactions, allylation reactions, and Diels–Alder reactions. This highlights the potential of boron compounds in catalytic applications (Ishihara et al., 1995).

  • Formation of Metal–Boron Compounds : Research into boron halides' reactions with sodium compounds of molybdenum and tungsten to yield metal–boron compounds has been documented. These studies contribute to our understanding of boron's reactivity and its potential in creating novel organometallic compounds (Schmid & Nöth, 1967).

  • Synthesis of Boron Trichloride Adducts : Studies on the molecular structures of trimethylamine-boron trichloride complexes offer insights into their chemical bonding and potential barriers, contributing to the understanding of boron trichloride chemistry and its applications (Iijima & Shibata, 1980).

  • Applications in Ceramics and Lithium-Ion Batteries : A novel method utilizing tris(dichloromethylsilylethyl)borane, which contains a B–C bond, for synthesizing polyborosilazanes used in SiBCN ceramics, demonstrates the role of boron compounds in advanced materials science. These ceramics have potential applications in lithium-ion battery anodes (Chen et al., 2021).

  • Aminohaloborane in Organic Synthesis : A method for in situ generation of boron trichloride for ortho substitution reactions in organic synthesis has been developed. This highlights the use of boron compounds in facilitating cost-effective and efficient organic synthesis processes (Sasakura et al., 1985).

Mechanism of Action

Trichloro(N,N-dimethyloctylamine)boron is known for its high selectivity in catalytic reactions . This reagent has been shown to be highly effective in promoting enantioselective reactions, which are important in the production of chiral compounds .

Safety and Hazards

Trichloro(N,N-dimethyloctylamine)boron is classified as very toxic to aquatic life . It may cause an allergic skin reaction . It is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding release to the environment .

Future Directions

Trichloro(N,N-dimethyloctylamine)boron is widely used in the field of organic synthesis, especially in the synthesis of chiral compounds . It can be used as a Lewis acid catalyst in a variety of reactions, including Diels-Alder reactions, aldol reactions, and Michael additions . Its future use will likely continue to expand in these areas.

properties

IUPAC Name

trichloro-[dimethyl(octyl)azaniumyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23BCl3N/c1-4-5-6-7-8-9-10-15(2,3)11(12,13)14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWXWPYCGVUYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([N+](C)(C)CCCCCCCC)(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BCl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Trichloro(N,N-dimethyloctylamine)boron

CAS RN

34762-90-8
Record name DY 9577
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34762-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloro(N,N-dimethyloctylamine)boron
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloro(N,N-dimethyloctylamine)boron
Reactant of Route 2
Trichloro(N,N-dimethyloctylamine)boron
Reactant of Route 3
Trichloro(N,N-dimethyloctylamine)boron

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